molecular formula C21H21NO5 B3414481 [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 946342-74-1

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B3414481
CAS No.: 946342-74-1
M. Wt: 367.4 g/mol
InChI Key: QOMADFRWMKCYTH-UHFFFAOYSA-N
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Description

The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate is a heterocyclic ester featuring a 1,2-oxazole core substituted at the 5-position with a 4-methylphenyl group and at the 3-position with a methyl ester linked to a 2-(3,4-dimethoxyphenyl)acetate moiety. Its structure combines aromatic and heterocyclic components, which are often associated with bioactivity in pharmaceuticals. The 3,4-dimethoxyphenyl group is a recurring pharmacophore in drugs targeting cardiovascular and neurological systems, while the oxazole ring may contribute to metabolic stability and binding specificity .

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-14-4-7-16(8-5-14)19-12-17(22-27-19)13-26-21(23)11-15-6-9-18(24-2)20(10-15)25-3/h4-10,12H,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMADFRWMKCYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate typically involves the formation of the oxazole ring followed by esterification. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, which is then reacted with 2-(3,4-dimethoxyphenyl)acetic acid under esterification conditions. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and improve efficiency. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its structural complexity. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

Verapamil (2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-propan-2-ylpentanenitrile)
  • Core Structure : Phenylalkylamine.
  • Key Substituents : Dual 3,4-dimethoxyphenyl groups, propanenitrile chain.
  • Pharmacology : Calcium channel blocker used for hypertension and arrhythmias. The 3,4-dimethoxyphenyl groups enhance affinity for L-type calcium channels.
  • Comparison : The target compound shares the 3,4-dimethoxyphenyl motif but replaces the nitrile and alkylamine chain with an oxazole-acetate ester. This structural difference likely alters target specificity and pharmacokinetics (e.g., reduced cardiotoxicity risk) .
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one
  • Core Structure : 1,2,4-Triazolone.
  • Key Substituents : 3-methoxyphenyl, 4-methoxyphenylethyl.
  • Pharmacology : Exhibits antimicrobial, analgesic, and antitumor activities attributed to the triazole ring’s hydrogen-bonding capacity and methoxy groups’ lipophilicity.
  • Comparison: Replacing the triazole with an oxazole may reduce polarity, increasing blood-brain barrier penetration. The target’s 3,4-dimethoxyphenyl group could enhance anti-inflammatory or neuroprotective effects compared to mono-methoxy derivatives .
Pyrido[1,2-a]pyrimidin-4-one Derivatives (European Patent Compounds)
  • Core Structure: Pyrido-pyrimidinone.
  • Key Substituents : 3,4-dimethoxyphenyl, piperidinyl/pyrrolidinyl amines.
  • Pharmacology: Likely targeting G-protein-coupled receptors (GPCRs) or kinases due to the planar pyrimidinone core and basic amine side chains.
  • Comparison : The target’s oxazole and ester groups lack the basicity of piperidinyl amines, suggesting divergent targets (e.g., esterase-sensitive prodrugs vs. direct receptor modulation) .
Ethyl 2-[3-Methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
  • Core Structure : 1,2,4-Triazole.
  • Key Substituents : 4-methylphenyl, ethyl ester.
  • Pharmacology: Triazoles are known for antiviral and antihypertensive activity. The ethyl ester may improve oral bioavailability.
  • Comparison : The target’s oxazole core and 3,4-dimethoxyphenyl group could offer greater oxidative stability than the triazole’s NH group, which is prone to metabolic degradation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Verapamil 1,2,4-Triazolone Pyrido-pyrimidinone
Molecular Formula ~C₂₁H₂₂N₂O₅* C₂₇H₃₈N₂O₄ C₁₈H₁₉N₃O₃ C₂₃H₂₈N₄O₃
Molecular Weight ~382.4 g/mol 454.6 g/mol 325.4 g/mol 408.5 g/mol
LogP (Predicted) ~3.2 (high lipophilicity) 3.8 2.5 2.9
Key Functional Groups Oxazole, ester, dimethoxy Nitrile, dimethoxy Triazolone, methoxy Pyrimidinone, amine
Metabolic Stability Moderate (ester hydrolysis) Low (CYP3A4 substrate) Low (triazole oxidation) High (rigid core)

*Estimated based on structural analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate

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